molecular formula C8H14O3 B12274351 2-(1-Ethoxycyclobutyl)acetic acid

2-(1-Ethoxycyclobutyl)acetic acid

Cat. No.: B12274351
M. Wt: 158.19 g/mol
InChI Key: KAMJKRLLISVPKQ-UHFFFAOYSA-N
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Description

2-(1-Ethoxycyclobutyl)acetic acid is a carboxylic acid derivative characterized by the presence of an ethoxy group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxycyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of ethyl cyclobutanecarboxylate with a strong base to form the cyclobutyl anion, which is then alkylated with ethyl iodide to introduce the ethoxy group. The resulting intermediate is subsequently hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxycyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(1-Ethoxycyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxycyclobutyl)acetic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The ethoxy group and cyclobutyl ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the ethoxy group, making it less versatile in certain reactions.

    Ethyl cyclobutanecarboxylate: An ester derivative with different reactivity compared to the acid.

    Cyclobutylacetic acid: Similar structure but without the ethoxy group.

Uniqueness

2-(1-Ethoxycyclobutyl)acetic acid is unique due to the presence of both the ethoxy group and the cyclobutyl ring, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(1-ethoxycyclobutyl)acetic acid

InChI

InChI=1S/C8H14O3/c1-2-11-8(4-3-5-8)6-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

KAMJKRLLISVPKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC1)CC(=O)O

Origin of Product

United States

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